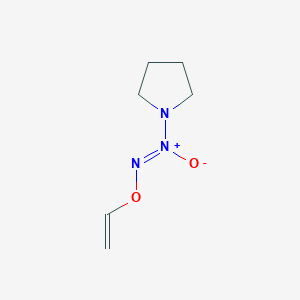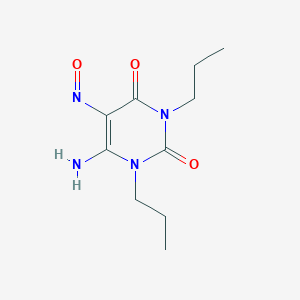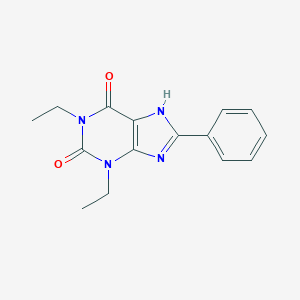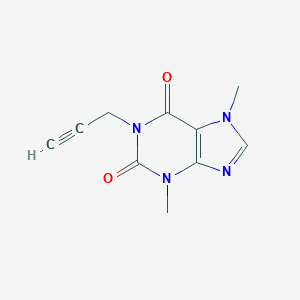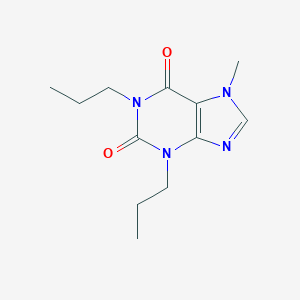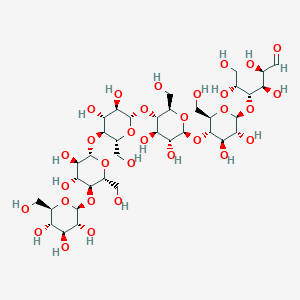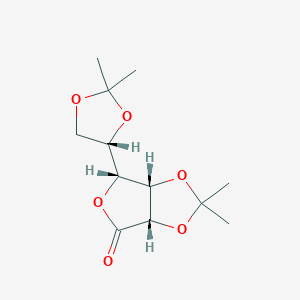
2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone
Übersicht
Beschreibung
2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone is an important organic compound widely used in the biomedical industry . This compound plays a significant role in the synthesis of Vitamin C (ascorbic acid), a vital nutrient for humans. It aids in the prevention and treatment of scurvy, a disease caused by Vitamin C deficiency .
Molecular Structure Analysis
The molecular formula of 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone is C12H18O6 . The IUPAC name is (3aS,6R,6aS)-6- [ (4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo [3,4-d] [1,3]dioxol-4-one . The structure contains a total of 38 bonds, including 20 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 3 five-membered rings, 1 eight-membered ring, 1 ester (aliphatic), and 4 ethers (aliphatic) .Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis
The compound is used in the study of molecular structures. For instance, the molecular structure of 1,2:5,6-di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose, a derivative of the compound, has been reported . This compound crystallizes from a petroleum ether/ethyl acetate mixture with the chiral orthorhombic space group P2 1 2 1 2 1 with four molecules in the unit cell .
Synthesis of Bioactive Glycoconjugates
Monosaccharides with good leaving groups like mesylate, tosylate or nosylate play a major role for the introduction of various functional groups, as building blocks for the formation of di- and oligosugars, as chiral pool materials or for the preparation of bioactive glycoconjugates .
Quantitative Determination
The compound can be quantitatively determined by gas-liquid and thin-layer chromatography . This analytical method is important for quality control and production control in pharmaceutical chemistry .
Synthesis of Ovalicin
The compound is used as a protected mannose intermediate in the synthesis of ovalicin . Ovalicin is a potent inhibitor of endothelial cell proliferation and is used in cancer research .
Synthesis of Hikizimycin
The compound is also used in the synthesis of the sugar core of hikizimycin . Hikizimycin is an antibiotic that is active against gram-positive bacteria and exhibits antitumor activity .
Ultrasound-Assisted Synthesis
The compound is used in ultrasound-assisted synthesis . In one study, synthesis of 1,2:5,6-di-O-isopropylidene-D-glucofranose (DAG) was performed in the presence of ferric chloride as a catalyst . The effects of some reaction parameters (e.g. power and frequency of ultrasound, reaction temperature, mass ratio of the reactant) on the yield were investigated .
Wirkmechanismus
Target of Action
The primary target of 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone is the hydroxyl functional groups in organic synthesis reactions . By introducing this compound as a protecting group, it can protect the attached hydroxyl functional groups during chemical reactions .
Mode of Action
2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone acts as a protecting group in organic synthesis reactions . It is introduced to protect the hydroxyl functional groups during chemical reactions and can be removed when needed . This compound has wide applications in carbohydrate chemistry reactions and drug synthesis .
Biochemical Pathways
The compound plays a significant role in the synthesis of Vitamin C (ascorbic acid), a vital nutrient for humans . It aids in the prevention and treatment of scurvy, a disease caused by Vitamin C deficiency .
Pharmacokinetics
It’s known that the compound is stable at room temperature and has good solubility in solvents , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone is the protection of hydroxyl functional groups during chemical reactions . This allows for more complex reactions to take place without affecting these groups. Additionally, it plays a significant role in the synthesis of Vitamin C, aiding in the prevention and treatment of scurvy .
Action Environment
The action of 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone is influenced by the environment in which it is used. For instance, the reaction for the preparation of this compound usually takes place in an anhydrous environment and at a low reaction temperature . Furthermore, it is stable at room temperature and has good solubility in solvents , which could influence its action, efficacy, and stability.
Eigenschaften
IUPAC Name |
(3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O6/c1-11(2)14-5-6(16-11)7-8-9(10(13)15-7)18-12(3,4)17-8/h6-9H,5H2,1-4H3/t6-,7+,8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZPAXSEAVOAKB-KZVJFYERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C3C(C(=O)O2)OC(O3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)[C@@H]2[C@H]3[C@@H](C(=O)O2)OC(O3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[1-(Methylamino)ethyl]indole](/img/structure/B14034.png)

